molecular formula C24H27BrNP B14684337 N-(Bromo-triphenyl-phosphoranyl)cyclohexanamine CAS No. 33946-64-4

N-(Bromo-triphenyl-phosphoranyl)cyclohexanamine

Cat. No.: B14684337
CAS No.: 33946-64-4
M. Wt: 440.4 g/mol
InChI Key: VLGBIMPBRMZZBA-UHFFFAOYSA-N
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Description

N-(Bromo-triphenyl-phosphoranyl)cyclohexanamine is a compound that features a bromine atom bonded to a triphenylphosphoranyl group, which is further attached to a cyclohexanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Bromo-triphenyl-phosphoranyl)cyclohexanamine typically involves the reaction of triphenylphosphine with bromine to form triphenylphosphine dibromide. This intermediate is then reacted with cyclohexanamine under controlled conditions to yield the desired compound . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high purity of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions

N-(Bromo-triphenyl-phosphoranyl)cyclohexanamine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the phosphorus atom.

    Addition Reactions: The compound can react with electrophiles, adding to the phosphorus center.

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong nucleophiles like alkoxides and amines, as well as oxidizing agents such as hydrogen peroxide. Reaction conditions typically involve solvents like dichloromethane or acetonitrile and may require the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkoxides can yield alkoxy derivatives, while oxidation reactions can produce phosphine oxides.

Scientific Research Applications

N-(Bromo-triphenyl-phosphoranyl)cyclohexanamine has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(Bromo-triphenyl-phosphoranyl)cyclohexanamine exerts its effects involves the interaction of the phosphorus center with various molecular targets. The bromine atom can act as a leaving group, facilitating the formation of new bonds at the phosphorus center. This can lead to the activation or inhibition of specific biochemical pathways, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(Bromo-triphenyl-phosphoranyl)cyclohexanamine include:

Uniqueness

This compound is unique due to the presence of both a cyclohexanamine moiety and a bromine atom bonded to the phosphorus center

Properties

CAS No.

33946-64-4

Molecular Formula

C24H27BrNP

Molecular Weight

440.4 g/mol

IUPAC Name

N-[bromo(triphenyl)-λ5-phosphanyl]cyclohexanamine

InChI

InChI=1S/C24H27BrNP/c25-27(22-15-7-2-8-16-22,23-17-9-3-10-18-23,24-19-11-4-12-20-24)26-21-13-5-1-6-14-21/h2-4,7-12,15-21,26H,1,5-6,13-14H2

InChI Key

VLGBIMPBRMZZBA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NP(C2=CC=CC=C2)(C3=CC=CC=C3)(C4=CC=CC=C4)Br

Origin of Product

United States

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